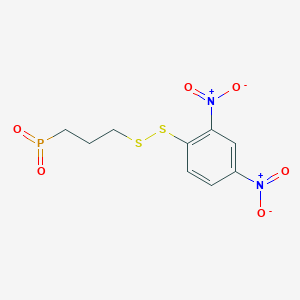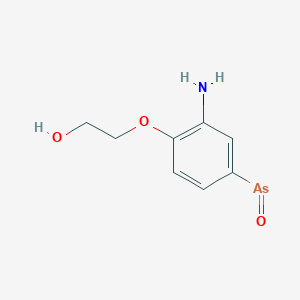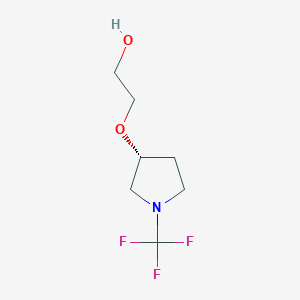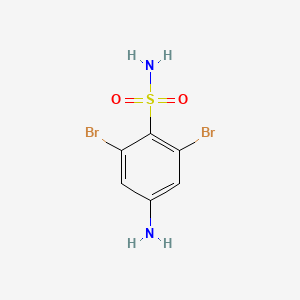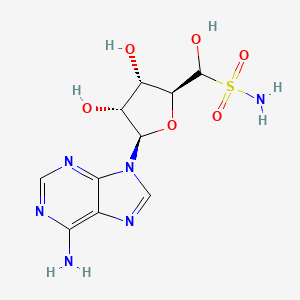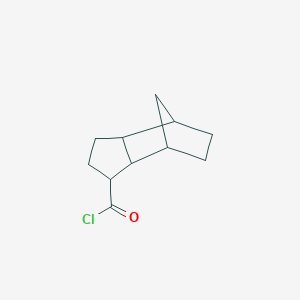
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is a chemical compound with the molecular formula C10H15ClO. It is a derivative of octahydro-1H-4,7-methanoindene, which is a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-methanoindene-1-carbonyl chloride typically involves the chlorination of octahydro-1H-4,7-methanoindene. This can be achieved through the reaction of octahydro-1H-4,7-methanoindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H16+SOCl2→C10H15ClO+SO2+HCl
The reaction is carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of octahydro-1H-4,7-methanoindene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Hexahydro-4,7-methanoindan
Uniqueness
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar bicyclic hydrocarbons. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
94487-60-2 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-3-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2 |
Clé InChI |
XWCUZMFJCXUPQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(CC3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


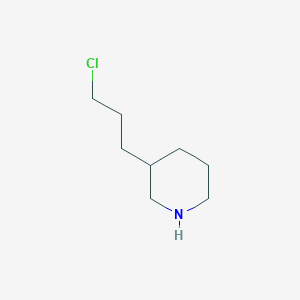
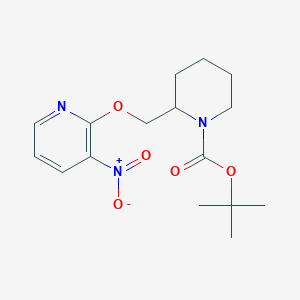
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
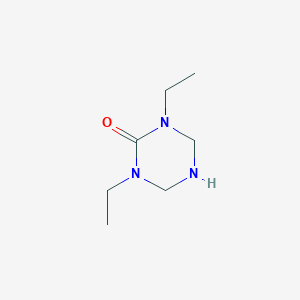
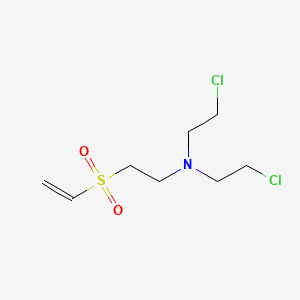
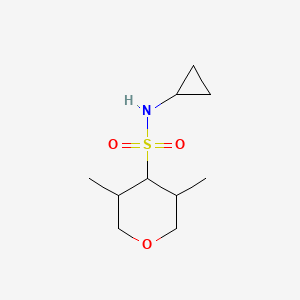
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
